tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-6-4-7(12)8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGMECYEEYWYKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701159980 | |
| Record name | 1,1-Dimethylethyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701159980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852875-99-1 | |
| Record name | 1,1-Dimethylethyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852875-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701159980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Conditions:
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Dipolarophile : tert-butyl acrylate (1.5 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : Room temperature (25°C)
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Duration : 1.5 hours
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Purification : Flash chromatography (DCM/MeOH, 99:1)
This method yields 63% of the target bicyclic product alongside a 7% byproduct with a divergent ring system. The stereochemical outcome is influenced by the rigid transition state of the cycloaddition, though enantiomeric excess data remains unreported.
| Reactant | Product | Yield | Conditions |
|---|---|---|---|
| 3-Oxidopyrazinium + acrylate | Diazabicyclo[2.2.1]heptane derivative | 63% | RT, 1.5 h, DCM/MeOH |
Oxidation and Functional Group Introduction
The 6-oxo group is introduced via oxidation of a precursor alcohol or amine. While specific protocols for this compound are sparse in publicly available literature, analogous diazabicyclo systems employ:
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Oxidizing agents : RuO₄ or KMnO₄ under controlled pH.
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Temperature : 0–25°C to prevent over-oxidation.
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Solvent : Aqueous-organic biphasic systems (e.g., H₂O/THF).
For example, oxidation of a secondary alcohol intermediate with RuO₄ in THF/H₂O at pH 7–8 selectively generates the ketone functionality.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is introduced at the secondary amine position using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Standard Boc Protection Protocol:
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Reagents : Boc₂O (1.2 equiv), triethylamine (2.0 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to room temperature
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Duration : 4–12 hours
This step achieves near-quantitative protection of the amine, critical for downstream functionalization.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors enhance reaction kinetics and scalability. Key parameters include:
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Residence time : 10–30 minutes
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Catalyst loading : Pd(OAc)₂ (0.5–1.0 mol%) for cross-coupling steps.
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Green chemistry : Solvent recycling and waste minimization via membrane filtration.
Reaction Optimization and Challenges
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For instance, a Pd-catalyzed cyclization achieved 42% yield in 8 hours at 45°C under 6–7 W irradiation. However, enantiomeric excess remains suboptimal (<70%), necessitating chiral resolution steps.
Solvent and Catalyst Effects
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DMSO : Enhances solubility for SN2 reactions in bicyclic systems.
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Pd(OAc)₂ : Optimal for Suzuki-Miyaura couplings to install aryl substituents.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
Key conditions and outcomes:
| Reaction Conditions | Major Product | Mechanism |
|---|---|---|
| Aqueous HCl, reflux | 6-oxo-2,5-diazabicycloheptane-2-carboxylic acid | Acid-catalyzed nucleophilic acyl substitution |
| NaOH (aq), room temperature | Sodium carboxylate derivative | Base-mediated ester saponification |
Hydrolysis is critical for generating reactive intermediates for further derivatization, such as peptide coupling or amide formation.
Nucleophilic Substitutions
The ester group participates in nucleophilic substitutions, enabling functional group interconversion.
Examples:
| Nucleophile | Reagents/Conditions | Major Product |
|---|---|---|
| Primary amines | DCC, DMAP, anhydrous DCM | Amide derivatives |
| Alcohols | H₂SO₄ catalysis, heat | Transesterification products |
These reactions are pivotal for modifying the compound’s solubility or introducing pharmacophores in drug discovery.
Reduction of the Ketone Group
The 6-oxo group can be selectively reduced to a secondary alcohol without affecting the ester moiety.
Reduction pathways:
| Reducing Agent | Conditions | Major Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, 0°C | (1S,4S)-6-hydroxy-2,5-diazabicycloheptane-2-carboxylate |
| Lithium aluminum hydride (LiAlH₄) | Dry THF, reflux | Over-reduction of ester (avoided via controlled conditions) |
Reduction products serve as intermediates for chiral building blocks in asymmetric synthesis.
Ring-Opening Reactions
The bicyclic framework’s strain enables ring-opening under acidic or oxidative conditions.
Notable transformations:
| Conditions | Reagents | Major Product |
|---|---|---|
| H₂SO₄, heat | Acid catalysis | Linear diamine carboxylic acid |
| Ozone (O₃), followed by H₂O₂ | Oxidative cleavage | Dicarbonyl derivatives |
Ring-opening expands utility in synthesizing linear diamines or diketones for polymer chemistry.
Functionalization at Nitrogen Centers
The diazabicyclo structure’s nitrogen atoms undergo alkylation or acylation.
Reactions:
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | Quaternary ammonium salt |
| Acylation | Acetyl chloride, pyridine | N-acetylated derivative |
These modifications enhance the compound’s biological activity or alter its electronic properties.
Stability and Side Reactions
The compound’s stability under various conditions informs reaction design:
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C10H16N2O3
- Molecular Weight : 212.25 g/mol
- CAS Number : 2816817-76-0
- IUPAC Name : tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
The compound features a bicyclic structure that contributes to its reactivity and versatility in various chemical reactions.
Medicinal Chemistry
TBDBH has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and other diseases.
Case Studies
- Neuroprotective Agents : Research indicates that compounds similar to TBDBH exhibit neuroprotective properties, which may be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease. These compounds can inhibit certain enzymes associated with neurodegeneration.
- Anticancer Activity : Preliminary studies suggest that TBDBH derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further investigation is required to elucidate the mechanism of action.
Synthetic Organic Chemistry
TBDBH serves as an important intermediate in the synthesis of various organic compounds.
Applications
- Building Block for Synthesis : Its bicyclic structure allows it to act as a versatile building block for synthesizing more complex molecules. Researchers utilize TBDBH in multi-step synthetic pathways to create novel compounds with desired pharmacological activities.
- Reagent in Reactions : TBDBH can be employed as a reagent in various organic reactions, including cycloadditions and rearrangements, facilitating the formation of diverse chemical entities.
Materials Science
In materials science, TBDBH is being explored for its potential applications in polymer chemistry and nanotechnology.
Innovative Uses
- Polymer Synthesis : The unique chemical structure of TBDBH allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.
- Nanoparticle Development : TBDBH derivatives are being investigated for their ability to stabilize nanoparticles, which can be used in drug delivery systems and imaging applications.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Neuroprotective agents | Treatment for neurodegenerative diseases |
| Anticancer activity | Induces apoptosis in cancer cells | |
| Synthetic Organic Chemistry | Building block for complex molecules | Facilitates multi-step synthesis |
| Reagent in organic reactions | Enables diverse chemical transformations | |
| Materials Science | Polymer synthesis | Enhances mechanical properties |
| Nanoparticle stabilization | Improves drug delivery systems |
Mechanism of Action
The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes.
Comparison with Similar Compounds
Bicyclic Framework
Substituent Effects
- Aromatic Substituents : Compounds with 4-methoxybenzyl or phenyl groups (e.g., [5.1.0] derivatives) exhibit improved solubility in organic solvents but reduced metabolic stability .
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate?
The compound is typically synthesized via cyclization reactions involving bicyclic intermediates. For example, a method analogous to the synthesis of tert-butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves coupling nitro-substituted pyridines with diazabicycloheptane precursors under basic conditions . Reaction optimization often includes temperature control (e.g., 35–60°C) and catalysts such as KOH for cyclopropane-fused diazepanone formation .
Q. How is NMR spectroscopy employed to confirm the structure of this compound?
Key NMR signals for tert-butyl groups appear at δ ~1.33 ppm (d, J = 32.21 Hz) in DMSO-d₆, while the bicyclic framework protons resonate between δ 1.91–4.83 ppm. The 6-oxo group is confirmed by the absence of a proton signal at the bridgehead position and correlation with carbonyl carbon signals in ¹³C NMR .
Q. What are the recommended storage conditions to ensure compound stability?
Store the compound refrigerated (2–8°C) in a tightly sealed container under inert gas (e.g., argon). Solutions in DMSO should be aliquoted and stored at –80°C (stable for 6 months) or –20°C (1 month). Avoid repeated freeze-thaw cycles to prevent decomposition .
Advanced Research Questions
Q. How can stereochemical discrepancies in bicyclic frameworks be resolved during synthesis?
Chiral resolution via diastereomeric salt formation or chromatographic separation (e.g., chiral HPLC) is critical. X-ray crystallography using SHELXL or ORTEP-3 can unambiguously assign configurations. For example, the (1S,4S) configuration was confirmed for a related bicycloheptane derivative using single-crystal diffraction . Computational modeling (DFT) may also predict preferential stereoisomer formation based on transition-state energies .
Q. What strategies address low yields in coupling reactions involving bicyclic amines?
Optimize reaction parameters:
- Catalysts : Use Pd₂(dba)₃ with S-Phos ligand for Buchwald-Hartwig aminations .
- Solvent : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilicity.
- Temperature : Reactions at 60°C improve kinetic control . Data contradictions (e.g., variable yields) may arise from trace moisture or oxygen; strict inert atmosphere protocols (N₂/Ar) are recommended .
Q. How are conflicting spectral data (e.g., MS vs. NMR) reconciled for impurities?
- Mass Spec : Confirm molecular ion ([M+Na]⁺ at m/z 433.1910) and isotopic patterns to rule out adducts .
- NMR : Use 2D experiments (HSQC, HMBC) to resolve overlapping signals. For example, a contaminant in a related compound was identified as tert-butyl decomposition products via δ 169.9 ppm (carbonyl) in ¹³C NMR .
- Chromatography : HPLC-MS with a C18 column can separate and identify byproducts .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
